2-Benzylidene-4-methylcyclohexanone
Description
2-Benzylidene-4-methylcyclohexanone is a substituted cyclohexanone derivative featuring a benzylidene group (C₆H₅–CH=) at position 2 and a methyl group (–CH₃) at position 4 on the cyclohexane ring. This compound is structurally significant due to its α,β-unsaturated ketone system (conjugated enone), which confers reactivity in Michael additions, cycloadditions, and dehydrogenation reactions . Its applications span synthetic intermediates in pharmaceuticals and materials science.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2E)-2-benzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+ |
InChI Key |
ZQGNKNYBPLSFHO-JLHYYAGUSA-N |
SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Isomeric SMILES |
CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 |
Canonical SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency: Patent JP2009022162A highlights 4-Hydroxy-4-methylcyclohexanone’s role in high-yield syntheses (92–99% yields) , whereas dehydrogenation of benzylidene derivatives achieves >90% selectivity for phenol products .
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